tert-Butyl 7-{[(trifluoromethyl)sulfonyl]oxy}-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate
Description
tert-Butyl 7-{[(trifluoromethyl)sulfonyl]oxy}-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate is a bicyclic tertiary alcohol derivative featuring a trifluoromethanesulfonyl (triflyl) oxy group at position 7 and a tert-butyl carbamate group at position 2. This compound is synthesized via a multi-step process involving sodium hexamethyldisilazide (NaHMDS) as a strong base to deprotonate intermediates at low temperatures (-78 °C), followed by reaction with a triflylating agent such as N-phenyl-O-((trifluoromethyl)sulfonyl)-N-(((trifluoromethyl)sulfonyl)oxy)hydroxylamine . The triflate group renders the compound highly reactive, making it a critical intermediate in nucleophilic substitution reactions, cross-coupling chemistry, and pharmaceutical synthesis. Its bicyclo[3.3.1]nonene scaffold provides steric and electronic constraints that influence regioselectivity in downstream transformations.
Properties
IUPAC Name |
tert-butyl 7-(trifluoromethylsulfonyloxy)-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3NO5S/c1-13(2,3)22-12(19)18-7-9-4-10(8-18)6-11(5-9)23-24(20,21)14(15,16)17/h5,9-10H,4,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRYLDQCXZQMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C=C(C2)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117089 | |
| Record name | 1,1-Dimethylethyl 7-[[(trifluoromethyl)sulfonyl]oxy]-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909135-33-7 | |
| Record name | 1,1-Dimethylethyl 7-[[(trifluoromethyl)sulfonyl]oxy]-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909135-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 7-[[(trifluoromethyl)sulfonyl]oxy]-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound tert-Butyl 7-{[(trifluoromethyl)sulfonyl]oxy}-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 357.35 g/mol. The compound features a trifluoromethyl sulfonyl group, which is known for enhancing lipophilicity and metabolic stability in drug design .
| Property | Value |
|---|---|
| Molecular Formula | C13H18F3NO5S |
| Molecular Weight | 357.35 g/mol |
| CAS Number | 185099-68-7 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of antifungal and anticancer activities. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, potentially increasing its efficacy against target cells .
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit antifungal properties against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. In comparative studies, the original compound showed slightly higher potency than its analogues, indicating that structural modifications can influence biological efficacy .
Anticancer Activity
In studies involving human cancer cell lines, particularly MCF-7 (breast cancer), the compound exhibited cytostatic effects characterized by cell growth arrest and differentiation induction. The resazurin reduction assay indicated moderate effectiveness with an IC50 value of 31 μM for the original compound, while analogues showed varying degrees of activity .
Table 2: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50 (μM) |
|---|---|---|
| Antifungal | T. mentagrophytes | Not specified |
| Antifungal | T. rubrum | Not specified |
| Anticancer | MCF-7 | 31 |
| Anticancer Analogue | CF3-cyclobutane analogue | 102 |
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of the compound against clinical isolates of T. mentagrophytes and T. rubrum. The disk diffusion method was employed, revealing that while the parent compound was more effective, the CF3-cyclobutane analogue also demonstrated significant antifungal activity .
Case Study 2: Cancer Cell Line Studies
In a separate investigation focused on breast cancer treatment, the compound was tested for its ability to induce cell differentiation in MCF-7 cells. The results indicated that while the original drug had a moderate inhibitory effect, its analogues showed varied responses in terms of lipid droplet formation and cell viability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate
This compound (CAS: 1313034-29-5) shares the bicyclo[3.3.1]nonene core but differs in key substituents:
- Position 7 : A boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) replaces the triflyloxy group.
- Position 3 vs. 9 : The oxygen atom in the 3-oxa group contrasts with the nitrogen in the target compound’s 3-aza group.
- Molecular Formula: C₁₈H₃₀BNO₅ (MW: 363.25 g/mol) .
Key Structural and Functional Differences
Electronic Effects :
- The triflyloxy group is electron-withdrawing, enhancing the electrophilicity of the adjacent carbon and facilitating nucleophilic displacement .
- The boronate ester is electron-neutral, enabling transmetallation in cross-coupling reactions without destabilizing the bicyclic core .
The 3-oxa group in the boronate analogue reduces steric hindrance, favoring planar transition states in coupling reactions.
Synthetic Utility :
- The triflate is typically used in late-stage functionalization of complex molecules, such as introducing amines or aryl groups.
- The boronate is employed in early-stage scaffold diversification via Suzuki-Miyaura reactions, enabling rapid library synthesis .
Q & A
(Basic) What synthetic methodologies are effective for preparing tert-Butyl 7-{[(trifluoromethyl)sulfonyl]oxy}-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate?
Methodological Answer:
The compound is synthesized via sulfonylation of a bicyclic tertiary alcohol precursor. Key steps include:
- Enolate Formation : Use a strong base like LDA (lithium diisopropylamide) at -78°C to deprotonate the carbonyl group of a precursor (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) .
- Triflylation : React the enolate with N,N-bis(trifluoromethylsulfonyl)aniline or equivalent trifluoromethanesulfonyl (Tf) donors to introduce the sulfonyloxy group. Yields up to 92% are reported under anhydrous THF conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product. Validate purity via HPLC or NMR.
(Basic) What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Use ESI or EI-MS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) stretches .
(Advanced) How can the reactivity of the trifluoromethanesulfonyloxy (OTf) group be exploited in cross-coupling reactions?
Methodological Answer:
The OTf group is a superior leaving group, enabling:
- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in THF/H₂O at 80°C . Monitor reaction progress via TLC (Rf shift).
- Contradiction Resolution : If competing elimination occurs (e.g., formation of non-6-ene byproducts), optimize palladium catalyst loading (0.5–2 mol%) and reaction temperature (60–90°C) to favor substitution .
(Advanced) How should researchers address discrepancies in catalytic activity data during mechanistic studies?
Methodological Answer:
Contradictions may arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may slow reaction kinetics. Compare results in THF vs. DMF .
- Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., tert-butylbenzene) to distinguish catalytic vs. thermal pathways .
- Kinetic Profiling : Use in-situ IR or GC-MS to track intermediate formation. For example, monitor triflate displacement rates under varying temperatures .
(Basic) What storage and handling protocols are recommended for this compound?
Methodological Answer:
- Storage : Keep under inert gas (Ar/N₂) at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the OTf group .
- Safety : Use PPE (gloves, goggles) due to potential irritancy. In case of exposure, rinse with water and consult safety data sheets for tertiary bicyclic carboxylates .
(Advanced) What computational methods support the analysis of its conformational stability?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate strain in the azabicyclo[3.3.1]nonene system. Compare torsional angles with X-ray crystallography data (if available) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .
(Advanced) How can researchers optimize enantioselective synthesis of its derivatives?
Methodological Answer:
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to stereoselectively reduce imine intermediates .
- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers. Validate ee (enantiomeric excess) via polarimetry or NMR with chiral shift reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
